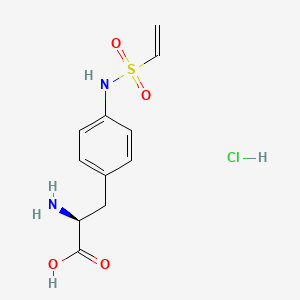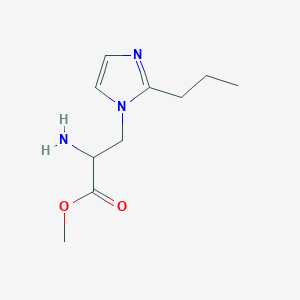
2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid is a synthetic organic compound that belongs to the indole derivative family. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound features a unique structure with a chloro and fluoro substitution on the indole ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
The synthesis of 2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol can yield the corresponding indole derivative . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Análisis De Reacciones Químicas
2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro and fluoro groups on the indole ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to modulation of cellular processes. The exact mechanism can vary depending on the biological context and the specific target being studied .
Comparación Con Compuestos Similares
Similar compounds to 2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)acetic acid include other indole derivatives with different substitutions on the indole ring. Some examples are:
- 2-(4-Bromo-7-fluoro-2-oxoindolin-3-yl)acetic acid
- 2-(4-Chloro-7-methyl-2-oxoindolin-3-yl)acetic acid
- 2-(4-Chloro-7-fluoro-2-oxoindolin-3-yl)propionic acid
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Propiedades
Fórmula molecular |
C10H7ClFNO3 |
|---|---|
Peso molecular |
243.62 g/mol |
Nombre IUPAC |
2-(4-chloro-7-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetic acid |
InChI |
InChI=1S/C10H7ClFNO3/c11-5-1-2-6(12)9-8(5)4(3-7(14)15)10(16)13-9/h1-2,4H,3H2,(H,13,16)(H,14,15) |
Clave InChI |
CBLCAKKSMCCKQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(C(=O)NC2=C1F)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-(Tert-butoxycarbonyl)-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13637707.png)


![2-Amino-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13637742.png)


![2-({3-cyano-3-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxopropyl}sulfanyl)acetic acid](/img/structure/B13637746.png)



